4-(2-Methoxyethoxy)benzene-1-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-Methoxyethoxy)benzene-1-thiol is an organic compound with the molecular formula C₉H₁₂O₂S and a molecular weight of 184.26 g/mol . It is a thiol derivative of benzene, characterized by the presence of a methoxyethoxy group attached to the benzene ring. This compound is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Methoxyethoxy)benzene-1-thiol typically involves the reaction of 4-bromophenol with 2-methoxyethanol in the presence of a base such as potassium carbonate. The resulting intermediate is then treated with thiourea to introduce the thiol group . The reaction conditions usually involve heating the mixture to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves similar synthetic routes as those used in laboratory settings, with optimizations for large-scale production, such as continuous flow reactors and automated processes to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-(2-Methoxyethoxy)benzene-1-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form the corresponding benzene derivative without the thiol group.
Substitution: The methoxyethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium hypochlorite.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Disulfides or sulfonic acids.
Reduction: Benzene derivatives without the thiol group.
Substitution: Various substituted benzene derivatives depending on the reagents used.
Scientific Research Applications
4-(2-Methoxyethoxy)benzene-1-thiol is utilized in several scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: It is used in studies involving thiol-based bioconjugation and protein modification.
Medicine: The compound is investigated for its potential therapeutic properties, including antioxidant and anti-inflammatory effects.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(2-Methoxyethoxy)benzene-1-thiol involves its interaction with various molecular targets. The thiol group can form covalent bonds with electrophilic centers in proteins and enzymes, leading to modifications in their activity. This interaction can affect various biochemical pathways, including those involved in oxidative stress and inflammation .
Comparison with Similar Compounds
Similar Compounds
4-Methoxybenzene-1-thiol: Lacks the ethoxy group, making it less soluble in polar solvents.
4-Ethoxybenzene-1-thiol: Similar structure but with an ethoxy group instead of a methoxyethoxy group.
4-(2-Ethoxyethoxy)benzene-1-thiol: Similar structure but with an ethoxyethoxy group instead of a methoxyethoxy group.
Uniqueness
4-(2-Methoxyethoxy)benzene-1-thiol is unique due to the presence of both methoxy and ethoxy groups, which enhance its solubility and reactivity compared to other thiol derivatives. This makes it particularly useful in applications requiring high solubility and specific reactivity .
Properties
IUPAC Name |
4-(2-methoxyethoxy)benzenethiol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O2S/c1-10-6-7-11-8-2-4-9(12)5-3-8/h2-5,12H,6-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFEPIPILNMOARY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=CC=C(C=C1)S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.